molecular formula C5H2BrClOS B184165 2-Bromothiophene-3-carbonyl chloride CAS No. 197370-13-1

2-Bromothiophene-3-carbonyl chloride

Cat. No. B184165
M. Wt: 225.49 g/mol
InChI Key: UIKWDIMOQHGQHM-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5H2BrClOS . It has a molecular weight of 225.49 . The IUPAC name for this compound is 2-bromo-3-thiophenecarbonyl chloride .


Molecular Structure Analysis

The InChI code for 2-Bromothiophene-3-carbonyl chloride is 1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromothiophene-3-carbonyl chloride are not detailed in the available literature, carbonyl compounds with leaving groups, such as this one, have reactions similar to aldehydes and ketones . The presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction is a key factor .


Physical And Chemical Properties Analysis

2-Bromothiophene-3-carbonyl chloride is a solid at room temperature . It has a boiling point of 61-62 degrees Celsius . The compound should be stored at a temperature between 2-8 degrees Celsius .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Proteomics Research

    • 2-Bromothiophene-3-carbonyl chloride is a specialty product for proteomics research applications .
  • Proteomics Research

    • 2-Bromothiophene-3-carbonyl chloride is a specialty product for proteomics research applications .
  • Conjugated Polymers

    • Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
    • These properties have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
  • Organic Synthesis

    • 2-Bromothiophene-3-carbonyl chloride is used in organic synthesis . It’s a versatile intermediate that can be used to synthesize a variety of other compounds .
  • Pharmaceutical Research

    • 2-Bromothiophene-3-carbonyl chloride can be used in the synthesis of pharmaceuticals . Thiophene derivatives are known to exhibit a wide range of biological activities, and this compound can be used as a building block in the synthesis of new drugs .

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking immediate medical attention if feeling unwell .

properties

IUPAC Name

2-bromothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKWDIMOQHGQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603402
Record name 2-Bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothiophene-3-carbonyl chloride

CAS RN

197370-13-1
Record name 2-Bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add thionyl chloride (0.35 mL, 4.80 mmol) to a solution of 2-bromothiophene-3-carboxylic acid (500 mg, 2.41 mmol) and toluene (20 mL) with stirring. Purge the reaction vessel with nitrogen. Heat the mixture to reflux and stir for 3 hours. Concentrate the mixture to obtain the title compound (540 mg, 2.41 mmol). Use compound in next procedure without further purification.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HC Wang, CC Wang, Y Chen, J Cao, X Ren… - Journal of Materials …, 2021 - pubs.rsc.org
… In addition, in the synthesis of TPYE as the key intermediate of isoTII, first, ethyl propiolate was reacted with hexylamine and then condensed with 2-bromothiophene-3-carbonyl chloride …
Number of citations: 4 pubs.rsc.org
MK Poduval, PM Burrezo, J Casado… - …, 2013 - ACS Publications
… To a solution of p-phenelynediamine (200 mg, 1.93 mmol) in NMP at −5 C under a nitrogen atmosphere, 2-bromothiophene-3-carbonyl chloride (900 mg, 3.91 mmol) was added. The …
Number of citations: 49 pubs.acs.org

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